(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Overview
Description
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is a compound that features a benzotriazole moiety attached to an amino acid backbone. Benzotriazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
The primary target of this compound is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, potentially altering its function . .
Biochemical Pathways
Given its target, it may influence pathways involving tyrosine phosphorylation, which plays a key role in signal transduction and other cellular processes
Pharmacokinetics
Based on its chemical structure, it is predicted to have good intestinal absorption and blood-brain barrier penetration . Its bioavailability could be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition.
Result of Action
It is hypothesized that by modulating the activity of its target enzyme, the compound could influence various cellular processes, potentially leading to changes in cell function . More research is needed to confirm these effects and understand their implications.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations, health status, and co-administration of other drugs can also impact the compound’s efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole ring is synthesized through a cycloaddition reaction involving azides and alkynes, often catalyzed by copper(I) salts (CuAAC reaction).
Coupling with Amino Acid: The benzotriazole derivative is then coupled with an amino acid, such as serine, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The benzotriazole ring can be reduced to form dihydrobenzotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitroso, nitro, dihydrobenzotriazole, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar structural features but lacking the amino acid moiety.
2H-1,2,3-Triazole: Another isomer with different tautomeric forms and reactivity.
Benzotriazole: A simpler analog without the amino acid component.
Uniqueness
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is unique due to its combination of a benzotriazole ring and an amino acid backbone, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPEOGJNGRKID-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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